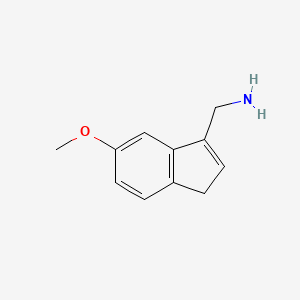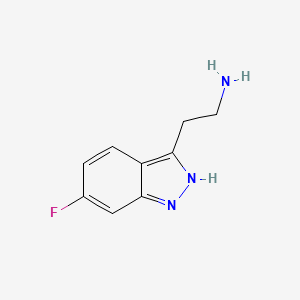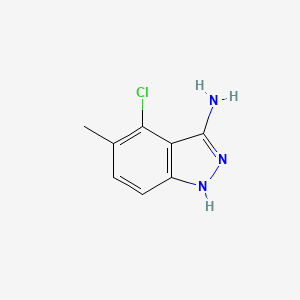
(5-Methoxy-1H-inden-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxy-1H-inden-3-yl)methanamine is an organic compound that belongs to the class of methanamine derivatives It is characterized by the presence of a methoxy group attached to the indene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1H-inden-3-yl)methanamine can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to yield the desired amine .
Another method involves the use of ethyl 1H-indene-1-carboxylate as a starting material, which undergoes hydrogenation, hydrolysis, amidation, and reduction to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxy-1H-inden-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) is frequently used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of nitro intermediates produces the corresponding amines.
Wissenschaftliche Forschungsanwendungen
(5-Methoxy-1H-inden-3-yl)methanamine has several scientific research applications:
Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Methoxy-1H-inden-3-yl)methanamine involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The methoxy group enhances the compound’s binding affinity to these receptors, leading to modulation of neurotransmitter activity and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-Indol-3-yl)methanamine: Similar structure but lacks the methoxy group, leading to different binding affinities and biological activities.
5-Methoxytryptamine: Contains a methoxy group but has a different core structure, resulting in distinct pharmacological properties.
C-(4,5,6-trimethoxyindan-1-yl)methanamine: A mescaline analogue with multiple methoxy groups, used in the study of serotonin receptor ligands.
Uniqueness
(5-Methoxy-1H-inden-3-yl)methanamine is unique due to its specific structural features, which confer distinct binding properties and biological activities. The presence of the methoxy group on the indene ring enhances its interaction with neurotransmitter receptors, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(6-methoxy-3H-inden-1-yl)methanamine |
InChI |
InChI=1S/C11H13NO/c1-13-10-5-4-8-2-3-9(7-12)11(8)6-10/h3-6H,2,7,12H2,1H3 |
InChI-Schlüssel |
KNASAHNLLOLDHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CC=C2CN)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11912859.png)

![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)


